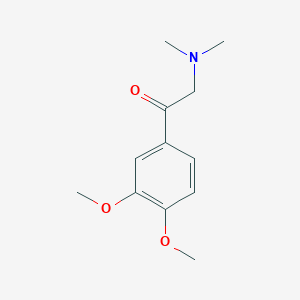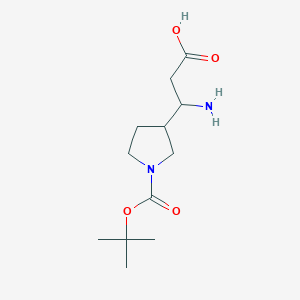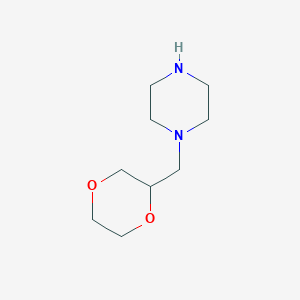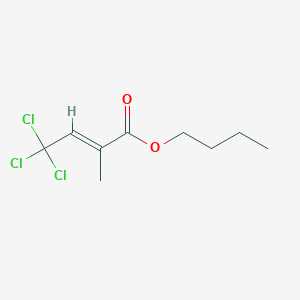
Butyl 2-methyl-4,4,4-trichlorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-methyl-4,4,4-trichlorobut-2-enoate: is an organic compound with the molecular formula C9H13Cl3O2 and a molecular weight of 259.56 g/mol This compound is a butyl ester derivative of 2-butenoic acid, featuring three chlorine atoms attached to the terminal carbon of the butenoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-methyl-4,4,4-trichlorobut-2-enoate typically involves the esterification of 2-butenoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-Butenoic acid+ButanolCatalystButyl 2-methyl-4,4,4-trichlorobut-2-enoate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, thiols, typically in polar solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound may be used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound for investigating the effects of halogenated esters on biological systems.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of Butyl 2-methyl-4,4,4-trichlorobut-2-enoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The presence of three chlorine atoms on the terminal carbon enhances its electrophilic character, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve desired transformations.
Comparaison Avec Des Composés Similaires
- Butyl 4,4,4-trichloro-2-methylbutanoate
- Butyl 2-methyl-4,4,4-trichlorobutanoate
- Butyl 4,4,4-trichloro-2-butenoate
Uniqueness: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of a double bond in the butenoate group, which imparts distinct reactivity compared to its saturated counterparts. The double bond allows for additional reactions such as hydrogenation and polymerization, expanding its utility in synthetic applications.
Propriétés
Numéro CAS |
97993-74-3 |
|---|---|
Formule moléculaire |
C9H13Cl3O2 |
Poids moléculaire |
259.6 g/mol |
Nom IUPAC |
butyl 4,4,4-trichloro-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H13Cl3O2/c1-3-4-5-14-8(13)7(2)6-9(10,11)12/h6H,3-5H2,1-2H3 |
Clé InChI |
YKQFRTQUUWZPEP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=CC(Cl)(Cl)Cl)C |
SMILES isomérique |
CCCCOC(=O)/C(=C/C(Cl)(Cl)Cl)/C |
SMILES canonique |
CCCCOC(=O)C(=CC(Cl)(Cl)Cl)C |
Key on ui other cas no. |
97993-74-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


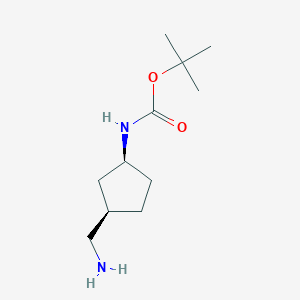
![1H-Pyrrolo[2,3-b]pyridine, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1624710.png)

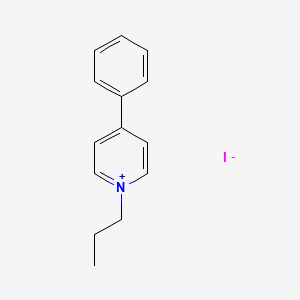

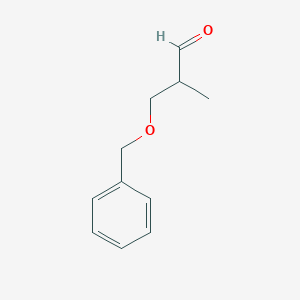
![6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-](/img/structure/B1624716.png)
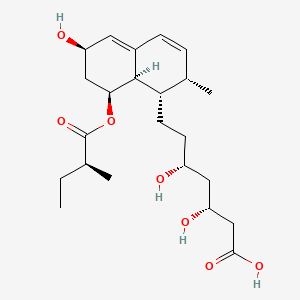
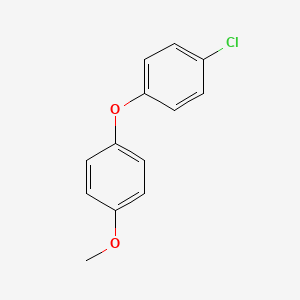
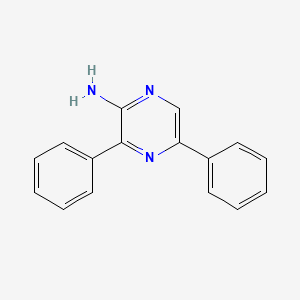
![(2E,5E)-3-benzyl-2-(4-methoxyphenylimino)-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiazolidin-4-one](/img/structure/B1624720.png)
